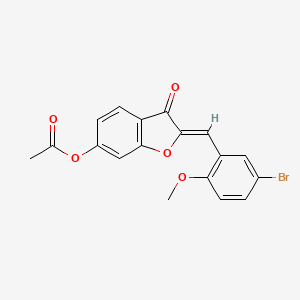

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 5-bromo-2-methoxybenzylidene group at the C2 position and an acetate moiety at C6. Aurones, a subclass of flavonoids, are recognized for their structural versatility and bioactivity, particularly in oncology. While direct pharmacological data for this specific compound are absent in the provided evidence, insights can be inferred from structurally related aurones and indanone derivatives discussed in recent literature .

Properties

IUPAC Name |

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO5/c1-10(20)23-13-4-5-14-16(9-13)24-17(18(14)21)8-11-7-12(19)3-6-15(11)22-2/h3-9H,1-2H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDHZDOEVQHDDO-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 3-oxo-2,3-dihydrobenzofuran-6-yl acetate.

Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the benzofuran derivative under basic or acidic conditions to form the benzylidene intermediate.

Acetylation: The final step involves acetylation of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the benzylidene moiety to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate. Research indicates that such compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Mechanism of Action : The antibacterial activity is often linked to the presence of electron-withdrawing groups, such as bromine and methoxy functionalities, which enhance the compound's ability to interact with bacterial cell membranes or enzymatic pathways .

- Case Studies : In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively, comparable to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for these compounds suggest significant potency against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of this compound has also been a subject of interest:

- Cytotoxicity : Several studies have reported that benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

- Research Findings : For instance, compounds related to this structure have shown promising results in inhibiting tumor growth in preclinical models, suggesting that modifications to the benzofuran scaffold can enhance anticancer activity.

Other Pharmacological Applications

Beyond antibacterial and anticancer activities, research has indicated additional pharmacological applications:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Antioxidant Activity : The antioxidant capacity of these compounds has been explored, showing potential benefits in mitigating oxidative stress-related diseases.

Data Summary Table

Mechanism of Action

The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their function and leading to a biological response. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate lies in its substituent arrangement. Below is a comparative analysis with key analogs:

Key Observations :

- The target compound’s 5-bromo-2-methoxybenzylidene group balances lipophilicity (via bromine) and solubility (via methoxy), contrasting with A3’s thiophene-based bromine, which may alter electronic properties .

- Aurones 5a and 5b employ heterocyclic substituents (indole, pyridine) to optimize target engagement and selectivity, suggesting that the target compound’s benzylidene group may prioritize tubulin binding over kinase inhibition .

Pharmacological Activity Comparison

While the target compound’s specific bioactivity data are unavailable, comparisons with analogs highlight substituent-dependent trends:

Key Findings :

- Aurones 5a and 5b exhibit low nanomolar potency in PC-3 cells, attributed to their heterocyclic substituents’ ability to disrupt tubulin polymerization .

- The target compound’s bromine-methoxy combination may emulate 5a’s efficacy, as halogen and methoxy groups are critical for colchicine-site binding .

- A3’s thiophene substituent lacks biological data, but sulfur’s electronegativity could influence binding kinetics differently than oxygen or nitrogen .

Mechanistic Insights and Target Specificity

All analogs, including the target compound, are hypothesized to inhibit tubulin polymerization by binding to the colchicine site , a mechanism validated for aurone 5a via molecular docking and LC-ESI-MS/MS studies . Substituent variations dictate specificity:

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The compound can be synthesized through a series of organic reactions involving the condensation of appropriate benzaldehyde derivatives with 3-oxo-2,3-dihydrobenzofuran. The presence of bromine and methoxy groups is critical for enhancing the compound's biological properties. The structural characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the expected molecular geometry and functional groups.

Cytotoxicity

Research indicates that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds with similar structural motifs demonstrated high efficacy against M-HeLa (cervical adenocarcinoma) cells while maintaining low toxicity towards normal liver cells. The introduction of halogen atoms like bromine is believed to enhance cell permeability, thereby increasing the compound's bioavailability and therapeutic potential .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit SIRT1 (NAD+-dependent deacetylase), which plays a role in cellular stress responses and cancer progression .

- Induction of Apoptosis : Cytotoxicity studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Cytotoxic Profile : A study evaluated the cytotoxicity of several derivatives including the target compound against prostate adenocarcinoma (PC3) and other cancer cell lines. The results indicated moderate activity with IC50 values suggesting potential as an antitumor agent .

- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications at specific positions on the benzofuran scaffold significantly impacted biological activity. For example, compounds with methoxy or bromo substituents at strategic locations exhibited enhanced potency compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | M-HeLa | 12.5 | Apoptosis induction |

| Related Compound A | PC3 | 15.0 | SIRT1 inhibition |

| Related Compound B | Chang Liver | >25 | Low cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, and how can structural purity be ensured?

- Methodology : Use a multi-step synthesis approach involving condensation reactions between brominated benzaldehyde derivatives and dihydrobenzofuran precursors. For structural confirmation, employ NMR spectroscopy (¹H and ¹³C) to verify regioselectivity and stereochemistry, complemented by X-ray crystallography for absolute configuration determination, as demonstrated in structurally analogous benzofuran derivatives .

- Purity Assurance : Perform HPLC-MS with a reverse-phase C18 column (acetonitrile/water gradient) to assess chemical purity (>95%) and monitor byproducts.

Q. How can researchers evaluate the compound’s solubility and stability under laboratory conditions?

- Experimental Design : Conduct a solvent screen (polar aprotic, protic, and non-polar solvents) at varying temperatures (4°C, 25°C, 40°C) to assess solubility. For stability, use accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and UV exposure, analyzing degradation products via LC-UV/Vis and high-resolution mass spectrometry (HRMS) .

- Data Interpretation : Compare degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions.

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the environmental fate and biodegradation pathways of this compound?

- Phase 1 : Determine physical-chemical properties (logP, pKa, water solubility) using shake-flask methods and computational tools (e.g., EPI Suite).

- Phase 2 : Simulate environmental degradation via microcosm studies (soil/water systems) under controlled aerobic/anaerobic conditions, monitoring metabolites via GC-MS or LC-QTOF .

- Phase 3 : Assess bioaccumulation potential using in vitro models (e.g., fish hepatocyte assays) and quantify partitioning coefficients.

Q. How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Analytical Approach :

- Dose-Response Validation : Replicate assays (e.g., MTT cytotoxicity and kinase inhibition ) across multiple cell lines or enzyme isoforms to identify off-target effects.

- Mechanistic Profiling : Use RNA sequencing or proteomics to differentiate primary targets from secondary pathways.

- Cross-Validation : Compare results with structurally related compounds (e.g., sulfonate analogs ) to isolate substituent-specific effects.

Q. What advanced techniques are suitable for studying the compound’s interaction with biomacromolecules (e.g., proteins or DNA)?

- Methodology :

- Biophysical Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry.

- Structural Analysis : Use molecular docking (AutoDock Vina) guided by X-ray crystallography data from analogous benzofuran systems , followed by molecular dynamics simulations (AMBER/GROMACS) to assess binding stability.

- Functional Validation : Apply CRISPR-Cas9 knockout models to confirm target relevance in cellular pathways.

Q. How can researchers design a robust pharmacological evaluation of this compound’s activity in vivo?

- Experimental Design :

- Animal Models : Use randomized block designs (as in split-plot agricultural studies ) with stratified groups for dose, route (oral/IP), and control cohorts.

- Endpoint Analysis : Measure pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS plasma profiling and correlate with histopathological findings.

- Statistical Rigor : Apply ANOVA with Tukey’s post hoc test to address variability between biological replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.